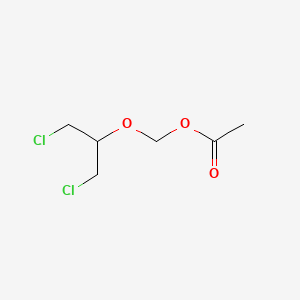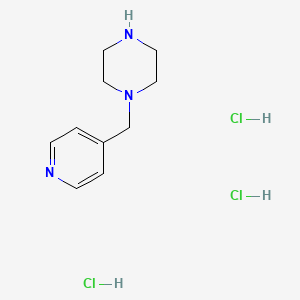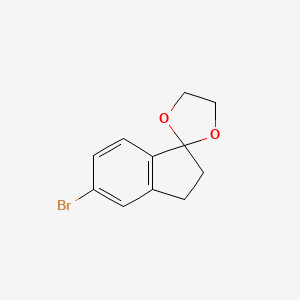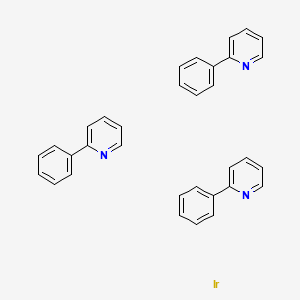![molecular formula C11H13N3S2 B1451600 3-[5-(2-Thienyl)-1,3,4-thiadiazol-2-yl]piperidine CAS No. 1105190-04-2](/img/structure/B1451600.png)
3-[5-(2-Thienyl)-1,3,4-thiadiazol-2-yl]piperidine
Vue d'ensemble
Description
“3-[5-(2-Thienyl)-1,3,4-thiadiazol-2-yl]piperidine” is a chemical compound that contains a piperidine ring . Piperidine is a common structural motif in many pharmaceuticals and other organic compounds . The compound also contains a thiophene ring, which is a five-membered aromatic ring with one sulfur atom .
Synthesis Analysis
The synthesis of such compounds often involves the Suzuki–Miyaura cross-coupling reaction, a widely-used method for forming carbon-carbon bonds . This reaction is known for its mild and functional group tolerant conditions, and it uses readily prepared and environmentally benign organoboron reagents . Protodeboronation of alkyl boronic esters is another method that can be used in the synthesis of such compounds .
Molecular Structure Analysis
The molecular structure of “3-[5-(2-Thienyl)-1,3,4-thiadiazol-2-yl]piperidine” consists of a piperidine ring attached to a thiadiazole ring, which is further connected to a thiophene ring . The molecular formula is C11H13N3S2 .
Chemical Reactions Analysis
The chemical reactions involving “3-[5-(2-Thienyl)-1,3,4-thiadiazol-2-yl]piperidine” could involve the Suzuki–Miyaura cross-coupling reaction . This reaction involves the coupling of an organoboron compound with a halide or pseudo-halide using a palladium catalyst .
Applications De Recherche Scientifique
Pharmacological Potential
The compound 3-[5-(2-Thienyl)-1,3,4-thiadiazol-2-yl]piperidine falls under the broader category of thiadiazole derivatives, which are recognized for their significant pharmacological potential. Thiadiazoles and their derivatives, such as the specified compound, exhibit a wide range of biological activities. These activities include anti-inflammatory, analgesic, antimicrobial, anticonvulsant, antidiabetic, antitumor, and antiviral effects (P. Mishra et al., 2015). The presence of the toxophoric N2C2S moiety in 1,3,4-thiadiazole derivatives is believed to be a key factor contributing to their extensive pharmacological activities.
Antimicrobial and Anti-inflammatory Activities
Specifically focusing on the antimicrobial and anti-inflammatory activities, these derivatives, including compounds with structural similarities to 3-[5-(2-Thienyl)-1,3,4-thiadiazol-2-yl]piperidine, have been identified as promising agents. The heterocyclic frameworks of thiadiazoles offer a versatile scaffold for the development of new therapeutic agents. The synthesis and pharmacological evaluation of such compounds reveal their potential in addressing antibiotic resistance and inflammation-related disorders (Faruk Alam, 2018).
Role in Drug Design
The unique chemical structure of thiadiazoles, including the thiadiazolyl-piperidine framework, provides a valuable basis for drug design. These compounds' ability to interact with various biological targets underscores their importance in medicinal chemistry. Research efforts continue to focus on exploiting the pharmacophore properties of thiadiazoles for the development of novel drugs with improved efficacy and safety profiles (B. F. Abdel-Wahab, 2017).
Orientations Futures
The future directions for “3-[5-(2-Thienyl)-1,3,4-thiadiazol-2-yl]piperidine” could involve further exploration of its potential applications. For instance, the protodeboronation of alkyl boronic esters, a method that could be used in the synthesis of such compounds, allows for a valuable but unknown transformation called formal anti-Markovnikov alkene hydromethylation . This suggests potential future research directions in the synthesis and application of such compounds.
Propriétés
IUPAC Name |
2-piperidin-3-yl-5-thiophen-2-yl-1,3,4-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3S2/c1-3-8(7-12-5-1)10-13-14-11(16-10)9-4-2-6-15-9/h2,4,6,8,12H,1,3,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSMUCURBBUOSLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=NN=C(S2)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[5-(2-Thienyl)-1,3,4-thiadiazol-2-yl]piperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-Methyl-1-(5-methyl-2-thienyl)-N-[(5-methyl-2-thienyl)methyl]methanamine hydrochloride](/img/structure/B1451517.png)
![7-Chloro-3-(2-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1451519.png)
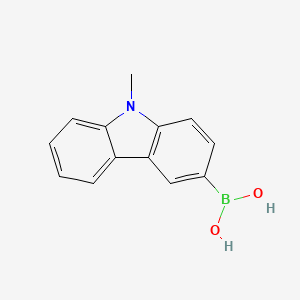
![Methyl 7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B1451522.png)
![3-[(4-Fluorobenzyl)oxy]piperidine](/img/structure/B1451524.png)
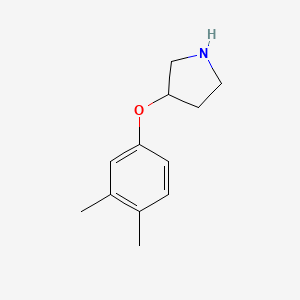
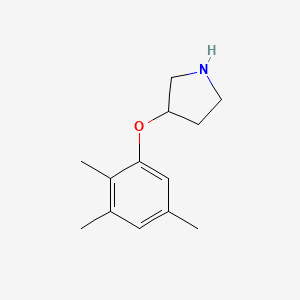
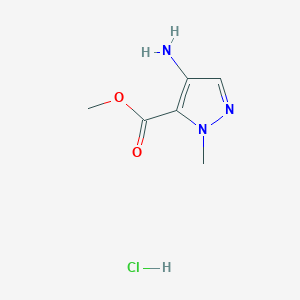
![1-[1-(3-Fluoro-phenyl)-ethyl]-1H-[1,2,3]triazole-4-carboxylic acid](/img/structure/B1451533.png)
![3-[2-(4-Methylphenoxy)ethyl]piperidine](/img/structure/B1451534.png)
